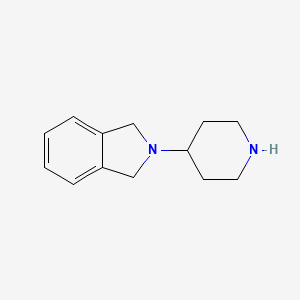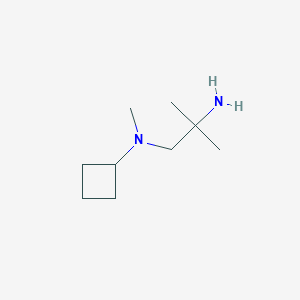
N1-Cyclobutyl-N1,2-dimethylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N1-Cyclobutyl-N1,2-dimethylpropane-1,2-diamine, also known as N,N-Dimethylethylenediamine , is a chemical compound with the molecular formula C₅H₁₄N₂ .
- It appears as a colorless to pale yellow liquid and has a relative density of 0.803 .
- This compound is soluble in various organic solvents and exhibits alkaline properties .
- Now, let’s explore its preparation methods and industrial production.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information regarding the mechanism of action for this compound is limited in the available literature.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While N1-Cyclobutyl-N1,2-dimethylpropane-1,2-diamine is not widely studied, its uniqueness lies in its cyclobutyl substituent.
- Similar compounds include other alkylated ethylenediamines , but their specific structures and applications may differ.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-N-cyclobutyl-1-N,2-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-9(2,10)7-11(3)8-5-4-6-8/h8H,4-7,10H2,1-3H3 |
InChI Key |
PIVUXIGEKCYEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
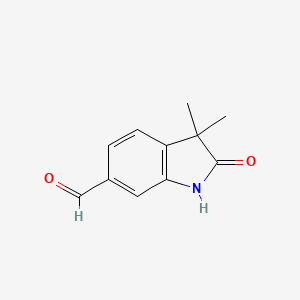

![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)
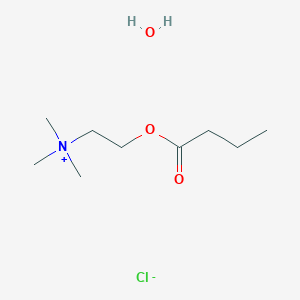
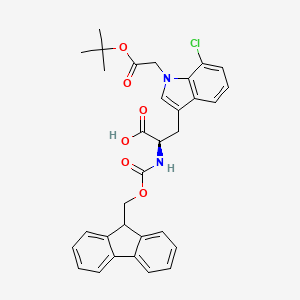

![(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol](/img/structure/B13328509.png)
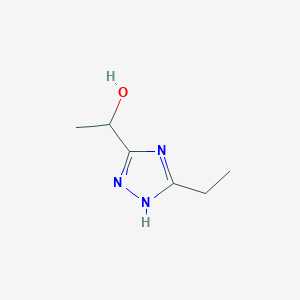
![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
